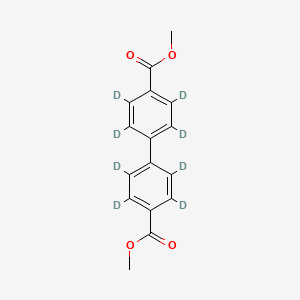

Dimethyl 4,4'-biphenyl-d8-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4,4’-biphenyl-d8-dicarboxylate is a deuterium-labeled derivative of Dimethyl 4,4’-biphenyl-dicarboxylate. This compound is known for its hepatoprotective properties and is derived from Schizandra fructus . The deuterium labeling is often used in scientific research to study pharmacokinetics and metabolic profiles due to its stability and traceability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-biphenyl-d8-dicarboxylate can be synthesized through the esterification of 4,4’-biphenyldicarboxylic acid with deuterated methanol (CD3OD) in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of Dimethyl 4,4’-biphenyl-d8-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 4,4’-biphenyl-d8-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,4’-biphenyldicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: 4,4’-biphenyldicarboxylic acid.

Reduction: 4,4’-biphenyldimethanol.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Hepatoprotection

Dimethyl 4,4'-biphenyl-d8-dicarboxylate has been identified as a hepatoprotectant in the treatment of chronic hepatitis. Studies show that at a concentration of 250 µg/ml, it stimulates the JAK/STAT signaling pathway and induces the expression of interferon-α stimulated genes in HepG2 cell lines. This activity suggests its potential in managing liver diseases by normalizing elevated alanine aminotransferase (ALT) levels and mitigating hepatic fibrosis and chronic hepatocellular damage .

Case Study: HepG2 Cell Line Experiments

In vitro experiments using HepG2 cell lines demonstrated that treatment with this compound resulted in:

- Increased Expression of Interferon Genes : This indicates an enhancement of the immune response against liver-related diseases.

- Normalization of ALT Levels : Suggests a protective effect against liver damage.

Synthetic Chemistry Applications

This compound serves as a valuable starting reagent for synthesizing other chemical compounds. Notably, it can be utilized in the synthesis of dimethyl 2-fluoro- and 2,2'-difluorobiphenyl-4,4'-dicarboxylates. This application is significant in developing new materials and pharmaceuticals that require specific biphenyl structures .

Synthesis Overview

The compound's structure allows for modifications that can lead to various derivatives with potential applications in drug development and materials science. The heavy isotopic labeling (deuterium) enhances tracking during metabolic studies and elucidates reaction pathways in synthetic processes .

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Features |

|---|---|---|

| Dimethyl biphenyl-4,4'-dicarboxylate | Hepatoprotection | JAK/STAT signaling stimulation |

| Dimethyl 2-fluorobiphenyl-4,4'-dicarboxylate | Synthetic Chemistry | Starting material for fluorinated biphenyls |

| Dimethyl biphenyl-3,3'-dicarboxylate | Antioxidant Studies | Potential antioxidant properties |

Mecanismo De Acción

The hepatoprotective effects of Dimethyl 4,4’-biphenyl-d8-dicarboxylate are believed to be mediated through the induction of interferon-related signal transduction pathways. The compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes that provide protective effects against liver damage .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl 4,4’-biphenyl-dicarboxylate: The non-deuterated version with similar hepatoprotective properties.

Dimethyl 2,2’-biphenyl-dicarboxylate: A structural isomer with different chemical properties and applications.

Dimethyl 2,2’-difluorobiphenyl-4,4’-dicarboxylate: A fluorinated derivative used in the synthesis of advanced materials.

Uniqueness

Dimethyl 4,4’-biphenyl-d8-dicarboxylate is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Actividad Biológica

Dimethyl 4,4'-biphenyl-d8-dicarboxylate (DDB) is a compound of significant interest in biomedical research, particularly for its hepatoprotective properties and potential applications in treating liver diseases. This article explores the biological activity of DDB, focusing on its mechanisms of action, effects on liver function, and implications for therapeutic use.

- IUPAC Name : Dimethyl 4,4'-biphenyl-dicarboxylate

- CAS Number : 792-74-5

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- Structure : The compound features a biphenyl structure with two carboxylate groups esterified with methyl groups.

DDB has been shown to exert its biological effects primarily through the following mechanisms:

- Hepatoprotection : DDB acts as a hepatoprotectant, mitigating liver damage induced by various toxic agents. It has been studied for its role in normalizing elevated levels of alanine aminotransferase (ALT), a marker of liver injury .

- Stimulation of JAK/STAT Signaling : At concentrations of 250 µg/ml, DDB stimulates the JAK/STAT signaling pathway in HepG2 cells, leading to the induction of interferon-α stimulated genes .

- Impact on Cytochrome P450 Enzymes : DDB treatment has been associated with alterations in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification processes .

Case Studies and Experimental Results

A series of studies have investigated the effects of DDB on liver function and cellular behavior:

- Study on Liver Function :

| Treatment Duration | ALT Levels (U/L) | γ-GT Levels (U/L) |

|---|---|---|

| Control | Baseline | Baseline |

| 1 Month | Increased | Increased |

| 3 Months | Significantly Increased | Significantly Increased |

- Cell Proliferation and DNA Synthesis :

Table of Biochemical Parameters

| Parameter | Control Group | DDB Treated (1 Month) | DDB Treated (3 Months) |

|---|---|---|---|

| ALT | Baseline | Elevated | Significantly Elevated |

| γ-GT | Baseline | Elevated | Significantly Elevated |

| CYP450 Expression | Normal | Decreased | Increased |

| S-phase Cell Fraction (%) | Baseline | Moderate Increase | Significant Increase |

Safety and Toxicology

While DDB shows promise as a hepatoprotectant, concerns regarding its long-term safety profile have emerged. Continuous administration may lead to alterations in DNA replication and cellular behavior that could predispose to tumorigenesis . Therefore, further research is needed to establish the long-term effects and safety of DDB in clinical settings.

Propiedades

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIRZXWWALTPU-UWAUJQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.